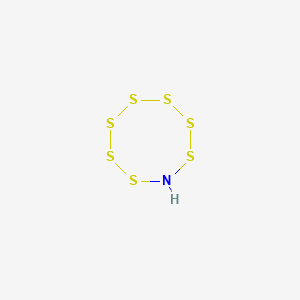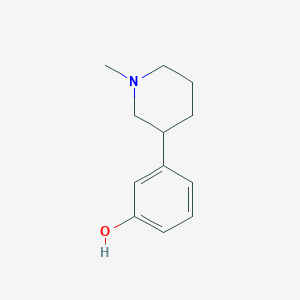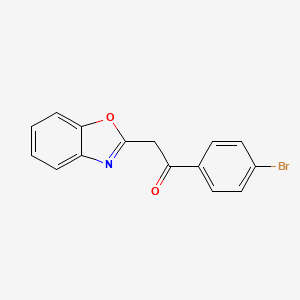
Heptathiazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptathiazocine is a unique heterocyclic compound characterized by its seven-membered ring structure containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptathiazocine can be synthesized through the pyrolysis of specific precursor compounds. The pyrolysis process involves heating the precursor in an inert atmosphere, such as argon, at temperatures above 383 K. This reaction results in the formation of heptathiazocine along with by-products like ammonia, tetrasulfur tetranitride, and tetrasulfur dinitride .
Industrial Production Methods: Industrial production of heptathiazocine typically involves large-scale pyrolysis reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process requires precise temperature regulation and an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Heptathiazocine undergoes various chemical reactions, including:
Oxidation: Heptathiazocine can be oxidized to form sulfur oxides and nitrogen oxides.
Reduction: Reduction reactions can convert heptathiazocine into simpler sulfur and nitrogen compounds.
Substitution: Substitution reactions can introduce different functional groups into the heptathiazocine ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or metal hydrides are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfur dioxide (SO₂) and nitrogen dioxide (NO₂).
Reduction: Ammonia (NH₃) and elemental sulfur.
Substitution: Functionalized heptathiazocine derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
Heptathiazocine has found applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing other sulfur-nitrogen heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of heptathiazocine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which heptathiazocine is used.
Vergleich Mit ähnlichen Verbindungen
Heptathiazocine can be compared with other sulfur-nitrogen heterocycles, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazines: Used in various applications, including as building blocks for biologically important molecules.
Uniqueness: Heptathiazocine’s seven-membered ring structure sets it apart from other sulfur-nitrogen heterocycles, which typically have five- or six-membered rings
Conclusion
Heptathiazocine is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of study for researchers and scientists.
Eigenschaften
CAS-Nummer |
293-42-5 |
|---|---|
Molekularformel |
HNS7 |
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
heptathiazocane |
InChI |
InChI=1S/HNS7/c1-2-4-6-8-7-5-3-1/h1H |
InChI-Schlüssel |
NLDXLSSPVWXKBF-UHFFFAOYSA-N |
Kanonische SMILES |
N1SSSSSSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)

![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)



![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)



![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
